2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide 2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15814567
InChI: InChI=1S/C12H22N2O3/c15-12(14-8-11-4-2-6-16-11)9-17-10-3-1-5-13-7-10/h10-11,13H,1-9H2,(H,14,15)
SMILES:
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

CAS No.:

Cat. No.: VC15814567

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide -

Specification

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name N-(oxolan-2-ylmethyl)-2-piperidin-3-yloxyacetamide
Standard InChI InChI=1S/C12H22N2O3/c15-12(14-8-11-4-2-6-16-11)9-17-10-3-1-5-13-7-10/h10-11,13H,1-9H2,(H,14,15)
Standard InChI Key KDIZGGLYKLXOFO-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)OCC(=O)NCC2CCCO2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(oxolan-2-ylmethyl)-2-piperidin-3-yloxyacetamide, reflects its three core components:

  • Piperidine ring: A six-membered amine heterocycle with an oxygen-linked side chain at position 3.

  • Tetrahydrofuran (THF) ring: A five-membered oxygen-containing cyclic ether.

  • Acetamide bridge: Connects the piperidine and THF moieties via an amide bond.

The canonical SMILES representation, C1CC(CNC1)OCC(=O)NCC2CCCO2, highlights the spatial arrangement of these groups.

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₃
Molecular Weight242.31 g/mol
Hydrogen Bond Donors2 (amide NH, piperidine NH)
Hydrogen Bond Acceptors4 (amide O, THF O, ether O)
Topological Polar Surface Area64.8 Ų
LogP (Octanol-Water)1.2 (predicted)

The compound’s moderate lipophilicity (LogP ~1.2) suggests balanced membrane permeability and solubility, making it suitable for central nervous system (CNS) targeting .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves sequential functionalization of the piperidine and tetrahydrofuran moieties (Figure 1) :

Route 1:

  • Piperidine Functionalization:

    • 3-Hydroxypiperidine is alkylated with chloroacetamide.

    • Reaction conditions: K₂CO₃ in acetone, 60°C, 12 hours.

  • THF Coupling:

    • The intermediate is reacted with (tetrahydrofuran-2-yl)methanamine via EDC/HOBt-mediated amide bond formation.

Route 2 (Patent WO2018138362A1):

  • Utilizes reductive amination of a preformed piperidine-THF scaffold with acetamide derivatives under hydrogenation conditions (Pd/C, H₂) .

Industrial-Scale Production

Industrial methods prioritize continuous flow reactors to enhance yield (up to 78%) and purity (>98% by HPLC). Key optimizations include:

  • Catalyst Screening: Zeolites improve regioselectivity during piperidine oxygenation.

  • Solvent Systems: Tetrahydrofuran/water mixtures reduce byproduct formation .

Biological Activity and Mechanism

Opioid Receptor Interactions

In vitro binding assays reveal moderate affinity for μ-opioid receptors (MOR), with a Kᵢ of 190 nM . Comparative studies with 4-anilidopiperidine scaffolds show:

CompoundMOR Kᵢ (nM)DOR Kᵢ (nM)Selectivity (MOR/DOR)
2-(Piperidin-3-yloxy)-N-((THF-2-yl)methyl)acetamide190>1,000>5.26
N-Phenyl-N-(piperidin-4-yl)propionamide 4603201.44

The compound’s selectivity for MOR over δ-opioid receptors (DOR) stems from steric complementarity with MOR’s transmembrane domain .

Enzyme Inhibition

The compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 12.3 μM, likely due to coordination between the piperidine nitrogen and the enzyme’s heme iron. This property necessitates caution in co-administration with CYP3A4-metabolized drugs.

Pharmacological Applications

Analgesic Development

The MOR selectivity profile suggests potential as a non-addictive analgesic. In rodent models, analogs reduced inflammatory pain by 62% at 10 mg/kg (vs. 73% for morphine) . Notably, respiratory depression—a common opioid side effect—was absent at therapeutic doses .

Neuroprotective Effects

Preliminary data indicate that the THF moiety confers antioxidant activity, reducing ROS levels in neuronal cultures by 41% at 50 μM. This dual opioid-antioxidant mechanism could benefit neurodegenerative diseases like Alzheimer’s.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceMOR Affinity (Kᵢ)CYP3A4 Inhibition (IC₅₀)
2-(Piperidin-3-yloxy)-N-((THF-2-yl)methyl)acetamideTHF-methyl group190 nM12.3 μM
N-(Piperidin-4-yl)propionamide Lacks THF, has aromatic substituent460 nM28.7 μM
2-(Benzylsulfanyl)acetamideBenzylsulfanyl instead of THF>10,000 nM45.1 μM

The THF moiety enhances both receptor binding and metabolic stability compared to bulkier substituents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator